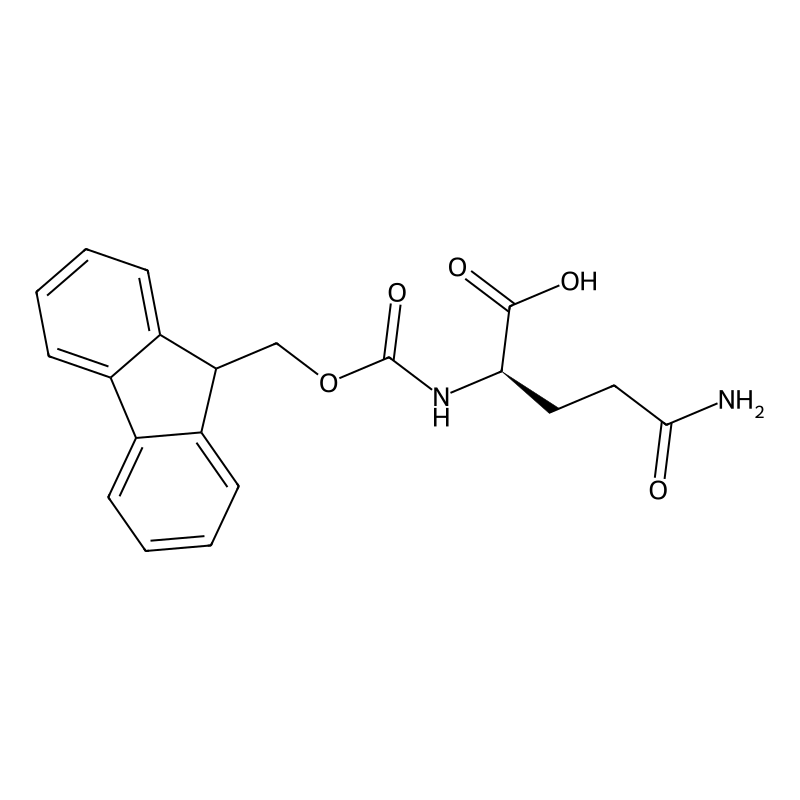Fmoc-D-glutamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Peptide Synthesis
Fmoc-D-glutamine is a crucial building block for the construction of peptides and proteins containing D-glutamine, the non-natural form of the amino acid glutamine. This is achieved through a technique called solid-phase peptide synthesis (SPPS) .
SPPS involves the sequential addition of amino acid building blocks, like Fmoc-D-glutamine, to a growing peptide chain anchored on a solid support. Fmoc, the protecting group attached to the N-terminus (amino group) of the molecule, ensures the selective coupling of D-glutamine to the desired amino acid during each cycle of the synthesis process .
Protein Engineering
Fmoc-D-glutamine is valuable for the engineering of proteins with specific properties. By incorporating D-glutamine into a protein sequence, researchers can:
- Modify protein stability and folding: D-amino acids, including D-glutamine, can influence protein stability and folding patterns, potentially leading to the development of more stable or functional proteins .
- Investigate protein-protein interactions: Replacing L-glutamine with D-glutamine in specific protein regions can help researchers understand how proteins interact with each other by disrupting or altering these interactions .
Production of D-peptides
Fmoc-D-glutamine serves as a starting material for the synthesis of D-peptides, which are chains of D-amino acids. D-peptides often exhibit unique biological properties compared to their L-enantiomers (mirror images) and are of interest in various research areas, including:
- Development of therapeutic agents: D-peptides can be more resistant to enzymatic degradation and potentially serve as novel drug candidates .
- Study of protein function: D-peptides can be used as tools to study the function of natural L-peptides by acting as competitive inhibitors or binding partners .
N-fluorenylmethoxycarbonyl-D-glutamine, commonly referred to as Fmoc-D-glutamine, is a derivative of the amino acid D-glutamine that features a fluorenylmethoxycarbonyl protective group. This compound is widely utilized in peptide synthesis due to its stability and ease of deprotection under mild conditions. The Fmoc group provides significant advantages in solid-phase peptide synthesis, allowing for efficient coupling reactions while minimizing side reactions.
The chemical structure of Fmoc-D-glutamine can be represented as follows:
- Chemical Formula: C₃₉H₃₄N₂O₅
- Molecular Weight: Approximately 610.25 g/mol
- CAS Registry Number: 132327-80-1
Fmoc-D-glutamine is characterized by its solubility in organic solvents, making it suitable for various synthetic applications, particularly in the formation of peptide libraries and complex peptides .
- Dust inhalation: Avoid inhaling dust particles as it might irritate the respiratory system.
- Skin and eye contact: Wear gloves and eye protection to prevent contact.
- Proper disposal: Follow recommended disposal procedures for organic waste.
- Coupling Reactions: Fmoc-D-glutamine can react with other amino acids through standard coupling reagents like HATU or DMTMM. These reactions typically yield high conversion rates and are performed in buffered aqueous media to enhance solubility and reactivity .
- Deprotection: The Fmoc group can be removed using basic conditions, usually involving piperidine or other secondary amines. This deprotection occurs through a base-catalyzed elimination mechanism, leading to the free amino acid .
- Side Reactions: During coupling, care must be taken to prevent side reactions such as dehydration of the amide side chain, which can occur with certain coupling reagents .
The synthesis of Fmoc-D-glutamine typically involves several steps:
- Starting Materials: The process begins with D-L-glutamic acid, which is reacted with carbobenzoxy chloride to form N-carbobenzoxy-D-glutamic acid.
- Protection: The amino group is protected using a trityl group (Trt) to yield N-trityl-D-glutamine.
- Fmoc Protection: Finally, the Fmoc group is introduced using Fmoc-chloroformate or Fmoc-succinimidyl carbonate to produce Fmoc-D-glutamine .
This multi-step synthesis allows for the efficient production of high-purity Fmoc-D-glutamine suitable for peptide synthesis.
Fmoc-D-glutamine is predominantly used in:
- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins in research and pharmaceutical applications.
- Chemical Libraries: Fmoc-D-glutamine is utilized in the construction of DNA-encoded chemical libraries for drug discovery.
- Bioconjugation: It is employed in bioconjugation strategies to create targeted therapeutics or diagnostics.
Studies involving Fmoc-D-glutamine often focus on its interactions during peptide synthesis and its role in stabilizing peptide structures. Research has indicated that incorporating Fmoc-D-glutamine into peptides can influence their folding and stability, which is critical for developing biologically active compounds .
Fmoc-D-glutamine shares structural similarities with other amino acid derivatives that utilize protective groups for peptide synthesis. Below is a comparison highlighting its uniqueness:
| Compound | Protective Group | Solubility | Use Case |
|---|---|---|---|
| Fmoc-L-alanine | Fluorenylmethoxycarbonyl | High | General peptide synthesis |
| Boc-L-aspartic acid | tert-Butyloxycarbonyl | Moderate | Peptide synthesis |
| Z-L-lysine | Carbobenzoxy | Moderate | Peptide synthesis |
| Trt-L-serine | Trityl | Moderate | Sensitive coupling reactions |
| Fmoc-D-asparagine | Fluorenylmethoxycarbonyl | High | Peptide synthesis |
Fmoc-D-glutamine stands out due to its excellent solubility properties compared to other derivatives like Boc or Z-protected amino acids, making it particularly advantageous for complex peptide syntheses where solubility can be a limiting factor . Additionally, its ability to prevent side reactions during activation further enhances its utility in peptide chemistry.








